(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23FN4O and its molecular weight is 378.451. The purity is usually 95%.
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Biological Activity
The compound (4-((4-(Dimethylamino)phenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, often referred to as a fluoroquinolone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H21FN4O, with a molecular weight of approximately 342.39 g/mol. The structure features a fluoroquinoline core, which is known for its antibacterial properties, combined with a pyrrolidine moiety that may influence its pharmacokinetics and bioactivity.
Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The specific compound under study has shown varying degrees of potency against different bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
In Vitro Studies
Recent studies have evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results demonstrate promising antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli (Wild Type) | 0.25 |
E. coli (ΔacrB) | 0.06 |
K. pneumoniae (Wild Type) | 4 |
P. aeruginosa (Wild Type) | 1 |
These findings indicate that the compound exhibits significant potency against E. coli, particularly in strains lacking the acrAB efflux pump, which suggests an enhanced intracellular accumulation of the drug in resistant strains .
Case Studies
In clinical scenarios, fluoroquinolone resistance poses a significant challenge. A comparative study highlighted that this compound's derivatives demonstrated improved efficacy over traditional fluoroquinolones like ciprofloxacin in treating infections caused by resistant strains of bacteria .
Anticancer Potential
Beyond its antibacterial properties, preliminary research indicates that the compound may also possess anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Research Findings
A study focusing on the cytotoxic effects of the compound revealed:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 10 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics, particularly given its relatively low IC50 values compared to standard chemotherapeutics .
Safety and Toxicological Profile
Safety assessments are crucial for any therapeutic candidate. The compound's effects on human cell lines have been evaluated using assays to determine cytotoxicity and potential off-target effects. Notably, it exhibited minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .
Properties
IUPAC Name |
[4-[4-(dimethylamino)anilino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-26(2)17-8-6-16(7-9-17)25-21-18-13-15(23)5-10-20(18)24-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNTQBIONKYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.